molecular formula C12H11NO3S B1427452 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid CAS No. 1480580-45-7

2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B1427452
CAS No.: 1480580-45-7
M. Wt: 249.29 g/mol
InChI Key: RWWJBFLXONEUEO-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxymethyl group at the 2-position, a phenyl group at the 5-position, and a carboxylic acid group at the 4-position of the thiazole ring

Preparation Methods

The synthesis of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a methoxymethyl-substituted thioamide with a phenyl-substituted α-haloketone can lead to the formation of the thiazole ring. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting intermediate can then be oxidized to introduce the carboxylic acid group at the 4-position.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield thiazolidine derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic reagents.

    Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.

Scientific Research Applications

2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Thiazole derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Chemical Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Agricultural Chemistry: The compound is explored for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in plants and pests.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, the compound may act by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with inflammatory mediators to reduce inflammation. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid can be compared with other thiazole derivatives, such as:

    2-(Hydroxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.

    2-(Methoxymethyl)-5-methyl-1,3-thiazole-4-carboxylic acid: Similar structure but with a methyl group instead of a phenyl group.

    2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-16-7-9-13-10(12(14)15)11(17-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWJBFLXONEUEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=C(S1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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